p-F-HHSiD hydrochloride

Description

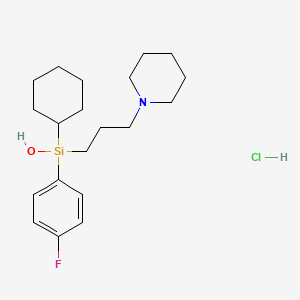

The exact mass of the compound p-Fluorohexahydrosiladifenidol hydrochloride is 385.2003971 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32FNOSi.ClH/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22;/h10-13,19,23H,1-9,14-17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTYYLMGSBSPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClFNOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

p-F-HHSiD Hydrochloride: An In-depth Technical Guide on its Mechanism of Action as a Selective M3 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride, a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). This document details its interaction with muscarinic receptor subtypes, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Selective M3 Receptor Blockade

p-F-HHSiD hydrochloride functions as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a notable selectivity for the M3 subtype over other muscarinic receptor subtypes, particularly the M2 receptor.[1][2] This selectivity has been quantified through extensive in vitro pharmacological studies, which are summarized in the data section below. By binding to the M3 receptor, p-F-HHSiD prevents the endogenous ligand, acetylcholine (ACh), from binding and initiating downstream signaling cascades.

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[3][4][5] Antagonism by this compound effectively inhibits this signaling pathway at its origin.

M3 Muscarinic Receptor Signaling Pathway

The binding of an agonist, such as acetylcholine, to the M3 muscarinic receptor triggers a conformational change, leading to the activation of the associated Gq protein. The activated α-subunit of Gq (Gαq) stimulates the membrane-bound enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, in conjunction with DAG, activates Protein Kinase C (PKC). This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability. This compound, by blocking the initial receptor activation, prevents the entirety of this downstream signaling.

Quantitative Data: Receptor Selectivity Profile

The antagonist affinity of this compound is commonly expressed as a pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates a higher antagonist potency.

| Receptor Subtype | Tissue/Preparation | Agonist | pA₂ Value | Selectivity (M3 vs. M2) | Reference |

| M3 | Guinea-pig ileum | Carbachol | 8.0 | 100-fold | [2] |

| M3 | Guinea-pig oesophageal muscularis mucosae | Carbachol | 8.2 | 163-fold | [1] |

| M3 | Guinea-pig trachea | Acetylcholine, Carbachol, (+)-cis-dioxolane, or OXA-22 | 7.0 - 7.14 | 10-fold | [2] |

| M3 (Endothelial) | Rat aortic rings | Carbachol | 7.6 - 7.9 | N/A | [1] |

| M2 | Guinea-pig atria | Carbachol | 6.0 | N/A | [1] |

| M1 | Canine femoral and saphenous veins | McN-A-343 | Intermediate | N/A | [1] |

N/A: Not Applicable or data not provided in the source.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established pharmacological assays. Below are detailed methodologies for key experiments.

Isolated Organ Bath for Functional Antagonism Studies

This protocol describes the determination of pA₂ values through functional assays measuring smooth muscle contraction.

1. Tissue Preparation:

-

Tissues such as guinea-pig ileum or trachea are dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The tissue is connected to an isometric force transducer to record changes in muscle tension.

2. Equilibration:

-

The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

3. Agonist Concentration-Response Curve (Control):

-

A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol). The agonist is added to the organ bath in increasing concentrations, and the resulting muscle contraction is recorded until a maximal response is achieved.

4. Antagonist Incubation:

-

The tissue is washed to remove the agonist and allowed to return to baseline.

-

A known concentration of this compound is added to the bath and incubated for a predetermined equilibrium period (e.g., 60-180 minutes).[2]

5. Agonist Concentration-Response Curve (in the presence of Antagonist):

-

In the continued presence of this compound, a second cumulative concentration-response curve for the same agonist is generated.

6. Data Analysis (Schild Plot):

-

The dose ratio is calculated for each concentration of the antagonist. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

For a competitive antagonist, this plot should be linear with a slope of 1. The pA₂ value is determined from the x-intercept of the regression line.

Radioligand Binding Assays

To directly assess the affinity of this compound for different muscarinic receptor subtypes, competitive radioligand binding assays are employed.

1. Membrane Preparation:

-

Cell membranes are prepared from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells expressing M1, M2, M3, etc.) or from tissues known to be rich in specific receptor subtypes.

2. Assay Setup:

-

In a multi-well plate, the prepared membranes are incubated with a specific concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.

3. Incubation and Separation:

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

4. Quantification:

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

5. Data Analysis:

-

The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of this compound.

-

The IC₅₀ value (the concentration of p-F-HHSiD that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki (inhibition constant), which represents the affinity of p-F-HHSiD for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable pharmacological tool for the study of muscarinic receptor function. Its mechanism of action is characterized by a potent and selective competitive antagonism at M3 muscarinic receptors. This selectivity prevents the Gq/PLC-mediated signaling cascade, thereby inhibiting downstream cellular responses such as smooth muscle contraction. The quantitative characterization of its affinity and potency through functional organ bath studies and radioligand binding assays provides a solid foundation for its use in research and drug development.

References

- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

p-F-HHSiD Hydrochloride: A Technical Guide to its M3 Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the M3 muscarinic receptor selectivity of p-F-HHSiD (para-fluoro-hexahydro-sila-difenidol) hydrochloride. This document compiles available data on its binding affinity and functional activity at muscarinic acetylcholine (B1216132) receptor subtypes, details relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows.

Introduction

p-F-HHSiD hydrochloride is a selective antagonist of muscarinic acetylcholine receptors, with a notable preference for the M3 subtype. This selectivity makes it a valuable pharmacological tool for the characterization of muscarinic receptor function and a potential lead compound in drug discovery programs targeting M3 receptors. This guide summarizes the key quantitative data, experimental protocols, and signaling pathways relevant to understanding the M3 receptor selectivity of p-F-HHSiD.

Chemical Properties

| Property | Value |

| Chemical Name | Cyclohexyl-(4-fluorophenyl)-(3-N-piperidinopropyl)silanol hydrochloride |

| Synonyms | p-Fluoro-hexahydro-sila-difenidol hydrochloride |

| Molecular Formula | C₂₀H₃₂FNOSi · HCl |

| Molecular Weight | 386.02 g/mol |

| CAS Number | 116679-83-5 |

Data Presentation: Muscarinic Receptor Affinity of p-F-HHSiD

The selectivity of this compound for the M3 muscarinic receptor has been primarily characterized through functional assays, yielding pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Table 1: Functional Antagonism (pA2 values) of p-F-HHSiD at Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue/Preparation | Agonist Used | pA2 Value | Selectivity Ratio (vs. M2) | Reference |

| M1 | Rabbit Vas Deferens | Acetylcholine | 6.68 | 4.7 | [1] |

| M2 | Guinea-Pig Atria | Acetylcholine | 6.01 | 1 | [1] |

| M3 | Guinea-Pig Ileum | Acetylcholine | 7.84 | 68 | [1] |

| M3 | Guinea-Pig Trachea | Acetylcholine, Carbachol, (+)-cis-dioxolane, OXA-22 | 6.85 - 7.14 | ~10 | [2] |

| M3 | Guinea-Pig Ileum | - | 8.0 | - | [2] |

| M3 | Rabbit Ear Artery (endothelium-dependent relaxation) | - | 7.5 | - | [3] |

| M3 | Bovine Coronary Artery (endothelium-independent contraction) | - | 7.9 | - | [3] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

While specific protocols for p-F-HHSiD are not detailed in the available literature, a general methodology for determining the binding affinity of a ligand to muscarinic receptors expressed in a cell line like CHO (Chinese Hamster Ovary) cells is as follows:

-

Membrane Preparation:

-

CHO cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5) are harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled competitor ligand (p-F-HHSiD).

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of p-F-HHSiD that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis)

The pA2 values presented in Table 1 were likely determined using a Schild analysis in an isolated organ bath setup. A general protocol is described below:

-

Tissue Preparation:

-

A specific tissue enriched with the muscarinic receptor subtype of interest is isolated (e.g., guinea-pig ileum for M3, guinea-pig atria for M2).

-

The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The tissue is connected to an isometric force transducer to record contractile or relaxation responses.

-

-

Concentration-Response Curves:

-

A cumulative concentration-response curve to a suitable agonist (e.g., acetylcholine or carbachol) is established to determine the baseline response.

-

The tissue is then washed and allowed to return to its resting state.

-

-

Antagonist Incubation:

-

The tissue is incubated with a fixed concentration of the antagonist (p-F-HHSiD) for a predetermined equilibration period.

-

-

Shifted Concentration-Response Curve:

-

In the continued presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated. This will be shifted to the right compared to the initial curve.

-

-

Schild Plot Construction:

-

Steps 3 and 4 are repeated with several different concentrations of the antagonist.

-

The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

-

pA2 Determination:

-

The pA2 value is the intercept of the Schild regression line with the x-axis. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

-

Mandatory Visualizations

Signaling Pathways

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for determining the binding affinity of a compound using a radioligand binding assay.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Interaction of p-F-HHSiD (p-Fluoro-hexahydrosila-difenidol) at muscarinic receptors in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The interaction of parafluorohexahydrosiladiphenidol at muscarinic receptors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-F-HHSiD Hydrochloride: A Selective M3 Muscarinic Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of p-F-HHSiD hydrochloride. It is intended for researchers, scientists, and professionals in drug development interested in the nuanced activity of muscarinic receptor antagonists. This document details the compound's antagonist potency at various receptor subtypes, outlines the experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound, with the chemical name Cyclohexyl-(4-fluorophenyl)-(3-N-piperidinopropyl)silanol hydrochloride, is a synthetic organic compound and a para-fluorinated analog of hexahydrosiladifenidol (B1204613) (HHSiD). Its structure incorporates a central silicon atom, conferring unique properties compared to its carbon-based counterparts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 175615-76-6 | [1] |

| Molecular Formula | C₂₀H₃₂FNOSi · HCl | [2] |

| Molecular Weight | 386.02 g/mol | [2] |

| Appearance | White to beige powder | [2] |

| Solubility | H₂O: 1.5 mg/mL (slightly soluble) | [2] |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >14 mg/mL | [2] | |

| Ethanol: Soluble | [2] | |

| Purity | ≥98% (HPLC) | [2] |

Mechanism of Action: Selective M3 Muscarinic Antagonism

This compound is recognized as a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[3][4] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype, primarily coupled to the Gq G-protein, is crucial in mediating smooth muscle contraction, glandular secretion, and endothelium-dependent vasodilation.

Upon activation by an agonist, the M3 receptor initiates a signaling cascade through the Gq protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, such as smooth muscle contraction. This compound competitively binds to the M3 receptor, preventing acetylcholine from binding and thereby inhibiting this signaling pathway.

Pharmacological Data

The antagonist affinity of this compound is typically quantified by its pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. The selectivity of p-F-HHSiD for the M3 receptor over M1 and M2 subtypes has been demonstrated in various in vitro preparations.[3] However, it is noteworthy that the M3 selectivity can be tissue-dependent.[4]

Table 2: Antagonist Potency (pA₂) of this compound at Muscarinic Receptors

| Receptor Subtype | Tissue/Cell Line | Agonist | pA₂ Value | Selectivity (M3 vs. M2) | Reference |

| M1 | Canine Saphenous Vein | - | 7.1 | - | [3] |

| M1 | SH-SY5Y Cells (PI Hydrolysis) | - | 7.9 | - | [3] |

| M2 | Guinea-pig Atria | - | 6.0 | - | [3] |

| M3 | Guinea-pig Ileum | - | 7.8 | 63-fold | [3] |

| M3 | Guinea-pig Oesophageal Muscularis Mucosae | - | 8.2 | 158-fold | [3] |

| M3 | Guinea-pig Trachea | Acetylcholine | 7.13 | 13-fold | |

| M3 | Guinea-pig Trachea | Carbachol | 7.03 | - | [4] |

| M3 | Rat Aortic Rings (Endothelium-dependent relaxation) | - | 7.6 | - | |

| M3 | 1321 N1 Astrocytoma Cells (PI Hydrolysis) | - | 7.6 | - | [3] |

Note: Selectivity is calculated as 10^(pA₂(M3) - pA₂(M2)).

Experimental Protocols

Synthesis of this compound

Isolated Organ Bath Functional Assay (Schild Analysis)

This protocol describes a typical experiment to determine the pA₂ value of this compound using an isolated smooth muscle preparation, such as the guinea-pig ileum or trachea.

4.2.1. Materials

-

Isolated tissue (e.g., guinea-pig ileum)

-

Organ bath system with a temperature-controlled chamber (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

This compound.

4.2.2. Procedure

-

Tissue Preparation: Humanely euthanize the animal and dissect the desired tissue, placing it immediately in cold physiological salt solution. Mount a segment of the tissue in the organ bath under a resting tension (e.g., 1 g).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

-

Agonist Concentration-Response Curve (Control): Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to baseline.

-

Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

-

Agonist Concentration-Response Curve (in the presence of p-F-HHSiD): Repeat the cumulative addition of the agonist to obtain a second concentration-response curve.

-

Repeat: Wash the tissue and repeat steps 4 and 5 with increasing concentrations of this compound.

4.2.3. Data Analysis (Schild Plot)

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for each antagonist concentration.

-

Determine the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) in the absence (control) and presence of each concentration of p-F-HHSiD.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (with antagonist) / EC₅₀ (control).

-

Construct a Schild plot by graphing log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot gives the pA₂ value. The slope of the line should not be significantly different from 1 for competitive antagonism.

Conclusion

This compound is a valuable pharmacological tool for the study of M3 muscarinic receptors. Its high affinity and selectivity, particularly in tissues such as the ileum and oesophageal muscularis mucosae, make it a useful probe for elucidating the physiological and pathological roles of the M3 receptor. However, researchers should be mindful of its variable, tissue-dependent selectivity when interpreting experimental results. The methodologies described in this guide provide a framework for the consistent and accurate characterization of this and other muscarinic receptor antagonists.

References

Synthesis of p-Fluorohexahydrosiladifenidol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of p-fluorohexahydrosiladifenidol hydrochloride, a potent and selective M3 muscarinic receptor antagonist. The document details a viable synthetic pathway, presents quantitative data, and outlines the associated biological signaling cascade.

Introduction

p-Fluorohexahydrosiladifenidol (p-F-HHSiD) is a valuable pharmacological tool for the characterization of muscarinic receptor subtypes. Its selectivity for the M3 receptor makes it a compound of interest in research areas targeting smooth muscle contraction, glandular secretion, and other physiological processes mediated by this receptor. This guide focuses on a convergent synthetic strategy, culminating in the formation of the target compound and its subsequent conversion to the hydrochloride salt for improved stability and solubility.

Synthetic Pathway Overview

The synthesis of p-fluorohexahydrosiladifenidol hydrochloride can be achieved through a multi-step process involving the preparation of key intermediates followed by a Grignard reaction and subsequent hydrolysis. The overall workflow is depicted below.

Caption: Synthetic workflow for p-fluorohexahydrosiladifenidol hydrochloride.

Experimental Protocols

The following protocols are based on established synthetic routes for p-fluorohexahydrosiladifenidol and its analogs. Four distinct synthetic strategies have been described, primarily differing in the order of introduction of the cyclohexyl and 4-fluorophenyl groups and the nature of the silicon-containing starting material[1]. The following protocol represents one of these viable pathways. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Synthesis of (3-Piperidinopropyl)trimethoxysilane

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperidine in an excess of a suitable solvent like toluene.

-

Addition of Silane (B1218182): Slowly add (3-chloropropyl)trimethoxysilane to the piperidine solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: After cooling, the piperidinium (B107235) hydrochloride salt is filtered off. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield (3-piperidinopropyl)trimethoxysilane as a colorless liquid.

Synthesis of p-Fluorohexahydrosiladifenidol

-

Grignard Reagent Preparation (A): In a separate flask, prepare a Grignard reagent from 1-bromo-4-fluorobenzene and magnesium turnings in anhydrous diethyl ether.

-

Grignard Reagent Preparation (B): In another flask, prepare cyclohexylmagnesium bromide from bromocyclohexane and magnesium turnings in anhydrous diethyl ether.

-

Reaction: Cool the solution of (3-piperidinopropyl)trimethoxysilane in anhydrous diethyl ether to 0°C.

-

Stepwise Addition: Add the 4-fluorophenylmagnesium bromide Grignard reagent (A) dropwise to the silane solution and stir for several hours. Subsequently, add the cyclohexylmagnesium bromide (B) dropwise to the reaction mixture and allow it to react.

-

Hydrolysis: After the reaction is complete, the mixture is carefully quenched by pouring it onto a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude p-fluorohexahydrosiladifenidol is purified by column chromatography or recrystallization.

Formation of p-Fluorohexahydrosiladifenidol Hydrochloride

-

Dissolution: Dissolve the purified p-fluorohexahydrosiladifenidol free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ether (or gaseous HCl) until the solution becomes acidic.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield p-fluorohexahydrosiladifenidol hydrochloride as a white solid.

Quantitative Data

The following table summarizes representative data for the synthesis of p-fluorohexahydrosiladifenidol hydrochloride and its carbon analog, p-fluoro-hexahydro-difenidol[1]. Yields can vary depending on the specific reaction conditions and scale.

| Compound/Intermediate | Starting Materials | Overall Yield (%) | Melting Point (°C) |

| p-Fluoro-hexahydro-difenidol hydrochloride (Carbon analog) | Cyclohexyl 4-fluorophenyl ketone, (3-piperidinopropyl)magnesium chloride | 76 | 218-220 |

| p-Fluorohexahydrosiladifenidol hydrochloride | (3-Chloropropyl)trimethoxysilane, Piperidine, 1-Bromo-4-fluorobenzene, Bromocyclohexane | Not explicitly stated for a single optimized route | 166-168 |

| Methiodide derivative of p-F-HHSiD | p-Fluorohexahydrosiladifenidol, Methyl iodide | 89 | 192-194 |

Biological Activity and Signaling Pathway

p-Fluorohexahydrosiladifenidol hydrochloride acts as a selective antagonist at the M3 muscarinic acetylcholine (B1216132) receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.

M3 Muscarinic Receptor Signaling Pathway

Upon binding of an agonist like acetylcholine, the M3 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit, in turn, stimulates the enzyme phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and resulting in a cellular response, such as smooth muscle contraction. As an antagonist, p-fluorohexahydrosiladifenidol hydrochloride binds to the M3 receptor but does not elicit this signaling cascade, thereby blocking the effects of acetylcholine and other muscarinic agonists.

Caption: M3 muscarinic receptor signaling pathway and the antagonistic action of p-F-HHSiD HCl.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis of p-fluorohexahydrosiladifenidol hydrochloride. The provided synthetic strategy, based on established organosilicon chemistry, offers a reliable pathway for obtaining this important pharmacological research tool. The detailed signaling pathway illustrates the mechanism by which this compound exerts its selective M3 muscarinic antagonist effects. Researchers and drug development professionals can utilize this information as a foundation for the synthesis and application of p-fluorohexahydrosiladifenidol and its derivatives in their respective fields of study.

References

An In-depth Technical Guide to p-F-HHSiD Hydrochloride (CAS Number: 175615-76-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-F-HHSiD hydrochloride, with the CAS number 175615-76-6, is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). Its chemical name is p-Fluorohexahydrosiladifenidol hydrochloride. This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the M3 receptor. The M3 receptor is implicated in a variety of processes, including smooth muscle contraction, glandular secretion, and the modulation of neuronal activity. Consequently, this compound is utilized in research pertaining to cancer, metabolic disorders such as diabetes, neurological conditions like Alzheimer's disease, and cardiovascular diseases.[1] This guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the siladifenidol class of muscarinic antagonists. The substitution of a silicon atom for a carbon atom in the difenidol structure, along with the addition of a fluorine atom to the phenyl ring, confers its specific pharmacological properties.

| Property | Value |

| CAS Number | 175615-76-6 |

| Molecular Formula | C₂₀H₃₃ClFNOSi |

| Molecular Weight | 386.02 g/mol [2] |

| Appearance | White to beige powder |

| Purity | ≥98% (HPLC)[3] |

| Solubility | Slightly soluble in water (1.5 mg/mL), soluble in ethanol, and has enhanced solubility in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin (>14 mg/mL). |

Biological Activity and Quantitative Data

This compound is a selective antagonist for the M3 muscarinic receptor, exhibiting a lower affinity for other muscarinic receptor subtypes and other neurotransmitter receptors.[1] Its selectivity profile has been reported as M3 > M1 > M2. The antagonistic properties of p-F-HHSiD have been quantified using various in vitro assays, yielding pA2 and pKi values that indicate its potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki value represents the inhibition constant for a ligand, indicating its binding affinity for a receptor.

Table 1: Antagonistic Potency of this compound at Muscarinic Receptors

| Receptor Subtype | Preparation | Agonist | Potency (pA2 / pKB) | Reference |

| M3 | Guinea-pig ileum | - | 8.0 | [4] |

| M3 | Guinea-pig trachea | Acetylcholine | 7.13 | [4] |

| M3 | Guinea-pig trachea | Carbachol | 7.03 | [4] |

| M3 | Guinea-pig trachea | (+)-cis-dioxolane | 6.85 | [4] |

| M3 | Guinea-pig trachea | OXA-22 | 6.97 | [4] |

| M3 | Rabbit ear artery | - | 7.5 | |

| M3 | Bovine coronary artery | - | 7.9 |

Table 2: Binding Affinity of this compound at Adrenergic Receptors

| Receptor Subtype | Preparation | Radioligand | Affinity (pKi) |

| α1-adrenoceptor | Mouse whole brain membranes | [¹²⁵I]HEAT | 5.88 |

It is noteworthy that the M3 selectivity of p-F-HHSiD can vary depending on the tissue preparation, with a 10-fold higher pA2 value observed in guinea-pig ileum compared to guinea-pig trachea.[4] This highlights the importance of careful experimental design and interpretation when using this antagonist to probe M3 receptor function in different biological systems.

Signaling Pathway

The M3 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by an agonist, the M3 receptor initiates a downstream signaling cascade that leads to various cellular responses. This compound, as a competitive antagonist, blocks the binding of acetylcholine and other muscarinic agonists to the M3 receptor, thereby inhibiting this signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of this compound. Below are representative methodologies for key experiments.

Radioligand Binding Assay for Determining Ki

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at M3 muscarinic receptors.

Materials:

-

Cell membranes expressing the M3 muscarinic receptor.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing M3 receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer with or without a known concentration of unlabeled ligand for determining non-specific binding (e.g., 1 µM atropine).

-

50 µL of various concentrations of this compound.

-

50 µL of [³H]-NMS at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of p-F-HHSiD that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for Determining pA2

This protocol describes a functional assay using an isolated tissue preparation to determine the pA2 value of this compound.

Materials:

-

Isolated tissue preparation (e.g., guinea-pig ileum or trachea).

-

Physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Organ bath setup with an isometric force transducer.

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount it in an organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular changes of the bathing solution.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve in the Presence of Antagonist: While the tissue is still in the presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

-

Data Analysis:

-

Plot the contractile response against the logarithm of the agonist concentration for each condition (control and in the presence of different antagonist concentrations).

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each curve.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (control).

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.

-

The pA2 value is the x-intercept of the Schild plot regression line.

-

Synthesis and Purification

Purification of the final compound is typically achieved by recrystallization or column chromatography. The purity of this compound is confirmed by High-Performance Liquid Chromatography (HPLC), and its identity is verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercial suppliers provide the compound with a purity of ≥98% as determined by HPLC.[3]

Conclusion

This compound is a valuable pharmacological tool for the study of M3 muscarinic receptors. Its high potency and selectivity make it an important ligand for characterizing M3 receptor function in a variety of tissues and disease models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Careful consideration of the tissue-dependent variations in its antagonist activity is essential for the robust design and interpretation of experiments.

References

- 1. Hexahydro sila difenidol hydrochloride | C20H33ClFNOSi | CID 44155031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Interaction of p-F-HHSiD (p-Fluoro-hexahydrosila-difenidol) at muscarinic receptors in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Fluoro-hexahydro-sila-difenidol: affinity for vascular muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

p-F-HHSiD Hydrochloride: A Technical Guide to a Selective Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-F-HHSiD (para-Fluoro-hexahydrosila-difenidol) hydrochloride is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), demonstrating a notable preference for the M3 and M1 subtypes over the M2 subtype. This selectivity profile has established p-F-HHSiD as a valuable pharmacological tool for the characterization of muscarinic receptor function in various tissues and for investigating the potential therapeutic applications of subtype-selective muscarinic antagonists. This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and experimental methodologies associated with p-F-HHSiD hydrochloride. It is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development in the field of cholinergic pharmacology.

Discovery and Development

The development of this compound emerged from research efforts to create more selective antagonists for the M3 muscarinic receptor subtype. The parent compound, hexahydrosiladifenidol (B1204613) (HHSiD), displayed some degree of selectivity, and structural modifications were explored to enhance this property. The introduction of a fluorine atom at the para position of one of the phenyl rings of HHSiD led to the synthesis of p-F-HHSiD, a compound with a distinct and more pronounced selectivity profile. The primary rationale behind developing M3-selective antagonists lies in their potential to treat conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder, where M3 receptor-mediated smooth muscle contraction is a key pathological mechanism. By selectively targeting M3 receptors, it is possible to achieve therapeutic effects while minimizing the cardiac side effects associated with the blockade of M2 receptors.

Pharmacological Profile

This compound is a competitive antagonist at muscarinic receptors. Its pharmacological activity has been characterized primarily through in vitro functional studies in isolated tissues and cell lines. The data is most commonly presented as pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist.

Quantitative Data: Antagonist Potency and Selectivity

The following tables summarize the reported pA2 and pKB values for this compound across various tissues and receptor subtypes.

| Receptor Subtype | Tissue/Cell Line | Agonist | pA2 / pKB Value | Reference |

| M1 | Rabbit vas deferens | McN-A-343 | 6.7 | [1] |

| Canine saphenous vein | McN-A-343 | ~7.0 | [2] | |

| M2 | Guinea pig atria (left) | Carbachol | 6.0 | [2] |

| Guinea pig atria (right) | Acetylcholine | 6.0 | [2] | |

| M3 | Guinea pig ileum | Carbachol | 8.0 | [3] |

| Guinea pig trachea | Carbachol | 7.0 | [3] | |

| Rabbit ear artery | Methacholine | 7.9 (pKB) | [4] | |

| Bovine coronary artery | Methacholine | 7.5 (pKB) | [4] |

Note: pKB is analogous to pA2 for competitive antagonists and is derived from the Schild equation.

Interpretation of Pharmacological Data

The data clearly indicates that p-F-HHSiD possesses a higher affinity for M3 and M1 receptors compared to M2 receptors. The selectivity for M3 over M2 receptors is a key characteristic of this compound. It is important to note that the potency of p-F-HHSiD at M3 receptors can vary between different tissues, as evidenced by the different pA2 values obtained in guinea pig ileum and trachea.[3] This highlights the potential for tissue-specific differences in receptor pharmacology or experimental conditions influencing the observed antagonist affinity.

Mechanism of Action and Signaling Pathways

As a muscarinic antagonist, this compound exerts its effects by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to M1 and M3 muscarinic receptors. This blockade prevents the activation of downstream signaling cascades.

M1 and M3 Muscarinic Receptor Signaling

Both M1 and M3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Upon activation by an agonist, these receptors trigger the following canonical signaling pathway:

-

G-protein activation: The Gαq/11 subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

-

Second messenger production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein kinase C activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

The subsequent cellular responses are tissue-specific and depend on the downstream targets of Ca2+ and PKC. In smooth muscle cells, this pathway leads to contraction, while in glandular cells, it stimulates secretion.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the M1/M3 signaling pathway and the inhibitory effect of p-F-HHSiD.

Caption: M1/M3 muscarinic receptor signaling pathway and the inhibitory action of p-F-HHSiD.

Experimental Protocols

The pharmacological characterization of this compound has primarily relied on two key experimental techniques: isolated organ bath functional assays and radioligand binding assays.

Isolated Organ Bath Functional Assay (Schild Analysis)

This protocol describes the general procedure for determining the pA2 value of an antagonist like p-F-HHSiD using an isolated tissue preparation, such as the guinea pig ileum.

Objective: To determine the potency of a competitive antagonist.

Materials:

-

Isolated tissue (e.g., guinea pig ileum)

-

Organ bath with temperature control and aeration

-

Isotonic transducer and data acquisition system

-

Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution)

-

Muscarinic agonist (e.g., carbachol)

-

This compound stock solution

-

Standard laboratory glassware and pipettes

Procedure:

-

Tissue Preparation: A segment of the desired tissue (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

-

Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a known concentration of this compound for a predetermined equilibration period.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of p-F-HHSiD.

-

Data Analysis: The concentration-response curves with and without the antagonist are plotted. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

-

Schild Plot: Steps 4-6 are repeated with at least two other concentrations of the antagonist. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

References

- 1. Pharmacology of hexahydro-difenidol, hexahydro-sila-difenidol and related selective muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of parafluorohexahydrosiladiphenidol at muscarinic receptors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of p-F-HHSiD (p-Fluoro-hexahydrosila-difenidol) at muscarinic receptors in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Fluoro-hexahydro-sila-difenidol: affinity for vascular muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-F-HHSiD Hydrochloride: A Selective Muscarinic M3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Fluoro-hexahydrosiladifenidol hydrochloride (p-F-HHSiD HCl) is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (M3 mAChR). Its selectivity, though tissue-dependent, makes it a valuable pharmacological tool for investigating M3 receptor function and a lead compound in drug discovery programs targeting diseases characterized by M3 receptor dysregulation. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and experimental evaluation of p-F-HHSiD hydrochloride, complete with detailed experimental protocols and data presented for comparative analysis.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly coupled to the Gq/11 family of G proteins and is expressed in various tissues, including smooth muscle, exocrine glands, and the brain. Its activation leads to a signaling cascade resulting in cellular responses such as smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

This compound has emerged as a significant research tool due to its preferential antagonism of the M3 receptor over other muscarinic subtypes. This selectivity allows for the targeted investigation of M3 receptor-mediated physiological and pathological processes. This guide will delve into the quantitative pharmacology of this compound, provide detailed methodologies for its characterization, and illustrate its mechanism of action through signaling pathway diagrams.

Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the M3 muscarinic receptor. By binding to the receptor, it prevents acetylcholine from binding and initiating the downstream signaling cascade. The primary mechanism of M3 receptor signaling involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Signaling Pathway

The antagonism of the M3 receptor by this compound blocks the initiation of the Gq/11 signaling pathway. The following diagram illustrates the canonical M3 receptor signaling cascade that is inhibited by p-F-HHSiD.

Caption: M3 Muscarinic Receptor Signaling Pathway Antagonized by p-F-HHSiD.

Quantitative Data

The antagonist affinity of this compound is typically quantified by its pA2 or pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The following tables summarize the reported affinity values for this compound at different muscarinic receptor subtypes and in various tissues.

| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |

| M1 | Canine Saphenous Vein | pA2 | 7.1 | [1] |

| M2 | Guinea-pig Atria | pA2 | 6.0 | [1] |

| M3 | Guinea-pig Ileum | pA2 | 8.0 | [2] |

| M3 | Guinea-pig Trachea | pA2 | 7.0 - 7.13 | [1][2] |

| M3 | Rabbit Ear Artery | pKB | 7.9 | [3] |

| M3 | Bovine Coronary Artery | pKB | 7.5 | [3] |

Note: Higher pA2/pKB values indicate greater antagonist potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist properties of this compound.

Functional Antagonism Assay (Schild Analysis)

This protocol describes the determination of the pA2 value of this compound in an isolated tissue preparation, such as guinea-pig ileum or trachea.

Objective: To determine the affinity and competitive nature of this compound at M3 muscarinic receptors.

Materials:

-

Isolated tissue preparation (e.g., guinea-pig ileum)

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2 and maintained at 37°C

-

Isotonic transducer and data acquisition system

-

Muscarinic agonist (e.g., Carbachol)

-

This compound

-

Pipettes and syringes

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

-

Control Agonist Concentration-Response Curve (CRC):

-

Add the agonist (e.g., Carbachol) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM).

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue extensively to return to baseline.

-

-

Antagonist Incubation:

-

Introduce a known concentration of this compound into the organ bath.

-

Allow the antagonist to equilibrate with the tissue for a predetermined time (e.g., 30-60 minutes).

-

-

Agonist CRC in the Presence of Antagonist:

-

Repeat the cumulative addition of the agonist in the presence of this compound and record the responses.

-

-

Repeat with Different Antagonist Concentrations:

-

Wash the tissue thoroughly and allow it to recover.

-

Repeat steps 3 and 4 with at least two other concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Caption: Workflow for Schild Analysis of this compound.

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for M3 receptors using a competitive binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M3 receptor.

Materials:

-

Cell membranes expressing the M3 receptor

-

Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

-

This compound

-

Non-specific binding control (e.g., a high concentration of atropine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters and filtration apparatus

Procedure:

-

Assay Setup:

-

Prepare a series of dilutions of this compound.

-

In reaction tubes, add the assay buffer, a fixed concentration of the radioligand, and the cell membranes.

-

For total binding, add buffer instead of p-F-HHSiD.

-

For non-specific binding, add a saturating concentration of a non-labeled antagonist (e.g., atropine).

-

To the experimental tubes, add the different concentrations of this compound.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the molar concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of p-F-HHSiD that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the functional consequence of M3 receptor activation (or its blockade) by quantifying the accumulation of inositol phosphates.

Objective: To assess the ability of this compound to inhibit agonist-induced PI hydrolysis.

Materials:

-

Cells expressing the M3 receptor

-

[3H]-myo-inositol

-

Cell culture medium

-

Agonist (e.g., Carbachol)

-

This compound

-

Lithium chloride (LiCl) solution

-

Quenching solution (e.g., perchloric acid)

-

Anion exchange chromatography columns

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling:

-

Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Antagonist Pre-incubation:

-

Wash the cells and pre-incubate them with different concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

-

Agonist Stimulation:

-

Add the agonist to stimulate the M3 receptors and incubate for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

-

-

Extraction of Inositol Phosphates:

-

Neutralize the samples and extract the water-soluble inositol phosphates.

-

-

Separation and Quantification:

-

Separate the total inositol phosphates from free [3H]-inositol using anion exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of inositol phosphate (B84403) accumulation against the agonist concentration in the presence and absence of different concentrations of this compound.

-

Determine the IC50 value for this compound's inhibition of the agonist response.

-

Conclusion

This compound is a valuable pharmacological tool for the study of M3 muscarinic receptors. Its selectivity, while not absolute and subject to tissue-dependent variations, allows for the targeted investigation of M3-mediated signaling pathways and physiological functions. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other potential M3 receptor antagonists, facilitating further research and development in this area. The quantitative data presented underscore its potency and selectivity profile, confirming its utility for researchers in both academic and industrial settings.

References

p-F-HHSiD Hydrochloride: A Technical Guide to its Muscarinic Receptor Subtype Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of p-F-HHSiD (para-fluoro-hexahydro-sila-difenidol) hydrochloride for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The information is compiled to support research and development efforts in pharmacology and drug discovery.

Core Findings: Muscarinic Receptor Binding Profile

p-F-HHSiD hydrochloride is a competitive antagonist at muscarinic receptors.[1] Extensive research has characterized its binding affinity, particularly for the M1, M2, and M3 subtypes, through functional assays. The compound generally exhibits a selectivity profile of M3 > M1 > M2.[1][2][3]

Quantitative Binding Affinity Data

The binding affinity of p-F-HHSiD is typically expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Muscarinic Receptor Subtype | Tissue/Cell Line | pA2 Value | Reference |

| M1 | Rabbit Vas Deferens | 6.68 | [1][3] |

| M2 | Guinea-Pig Atria | 6.01 | [1][3] |

| M3 | Guinea-Pig Ileum | 7.84 | [1][3] |

| M3 | Guinea-Pig Trachea | ~7.0-7.1 | [4] |

| M4 | Rat Striatum 'B' sites | Data Limited (Qualitatively similar affinity to M1 and M3) | [4] |

| M5 | - | No data available | - |

Note: Higher pA2 values indicate greater binding affinity.

Experimental Protocols

The determination of binding affinity for this compound at muscarinic receptors is primarily achieved through functional assays and radioligand binding assays.

Functional Assays in Isolated Tissues

Functional assays assess the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist in a specific tissue that predominantly expresses a particular receptor subtype.

Objective: To determine the pA2 value of p-F-HHSiD as a competitive antagonist.

Tissues:

-

M1: Rabbit vas deferens

-

M2: Guinea-pig atria

-

M3: Guinea-pig ileum or trachea

General Procedure:

-

Tissue Preparation: Tissues are isolated from euthanized animals and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a defined period (e.g., 60 minutes), with regular washes.

-

Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve is generated for a standard muscarinic agonist (e.g., carbachol, acetylcholine).

-

Antagonist Incubation: The tissues are incubated with a fixed concentration of this compound for a predetermined time to allow for equilibrium to be reached.

-

Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve for the agonist is generated in the presence of p-F-HHSiD.

-

Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot analysis.

Radioligand Binding Assays

Radioligand binding assays directly measure the interaction of a compound with the receptor using a radioactively labeled ligand.

Objective: To determine the inhibition constant (Ki) of p-F-HHSiD for each muscarinic receptor subtype.

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a beta counter.

-

Data Analysis: The concentration of p-F-HHSiD that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay```dot

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_reagents [label="Prepare Reagents:\n- Cell Membranes (M1-M5)\n- Radioligand ([³H]-NMS)\n- p-F-HHSiD dilutions\n- Assay Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; assay_setup [label="Assay Setup (96-well plate)\nCombine:\n1. Cell Membranes\n2. [³H]-NMS (fixed conc.)\n3. p-F-HHSiD (variable conc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation [label="Incubate to Reach Equilibrium", fillcolor="#FFFFFF", fontcolor="#202124"]; filtration [label="Rapid Vacuum Filtration\n(Separates bound from free radioligand)", fillcolor="#FFFFFF", fontcolor="#202124"]; washing [label="Wash Filters with Cold Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; counting [label="Scintillation Counting\n(Measure radioactivity)", fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data Analysis\n- Determine IC50\n- Calculate Ki using\n Cheng-Prusoff equation", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prepare_reagents [color="#4285F4"]; prepare_reagents -> assay_setup [color="#4285F4"]; assay_setup -> incubation [color="#4285F4"]; incubation -> filtration [color="#4285F4"]; filtration -> washing [color="#4285F4"]; washing -> counting [color="#4285F4"]; counting -> data_analysis [color="#4285F4"]; data_analysis -> end [color="#4285F4"]; }

Caption: M3 muscarinic receptor signaling pathway antagonism.

References

- 1. Affinity profiles of hexahydro-sila-difenidol analogues at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of hexahydro-difenidol, hexahydro-sila-difenidol and related selective muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Fluoro-hexahydro-sila-difenidol: affinity for vascular muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding affinities of hexahydro-difenidol and hexahydro-sila-difenidol analogues at four muscarinic receptor subtypes: constitutional and stereochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro characterization of p-F-HHSiD hydrochloride

An In-depth Technical Guide to the In Vitro Characterization of p-F-HHSiD Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Fluoro-hexahydrosiladiphenidol (p-F-HHSiD) hydrochloride is a notable antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Extensive in vitro studies have been conducted to characterize its binding affinity and selectivity for various muscarinic receptor subtypes. This document provides a comprehensive overview of the in vitro characterization of p-F-HHSiD, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented here is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies.

Quantitative Data Summary: Antagonistic Potency (pA2) of p-F-HHSiD

The antagonistic activity of p-F-HHSiD is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The following table summarizes the pA2 values of p-F-HHSiD at different muscarinic receptor subtypes across various tissues and species.

| Receptor Subtype | Tissue/Preparation | Species | pA2 Value |

| M1 | Canine Femoral Vein | Canine | Intermediate |

| M1 | Canine Saphenous Vein | Canine | Intermediate |

| M2 | Guinea-pig Atria (negative inotropic response) | Guinea Pig | 6.0 |

| M3 | Guinea-pig Ileum (contraction) | Guinea Pig | 7.8, 8.0 |

| M3 | Guinea-pig Oesophageal Muscularis Mucosae (contraction) | Guinea Pig | 8.2 |

| M3 | Guinea-pig Trachea (contraction) | Guinea Pig | 7.1, 7.0 |

| M3 | Rat Aortic Rings (endothelial-dependent relaxation) | Rat | 7.6-7.9 |

| M3 | Rabbit Jugular Vein (endothelial-dependent relaxation) | Rabbit | 7.6-7.9 |

| M3 | Canine Femoral Artery (endothelial-dependent relaxation) | Canine | 7.6-7.9 |

Experimental Protocols

The in vitro characterization of this compound has primarily been achieved through functional assays in isolated tissue preparations. These experiments are designed to determine the antagonist's ability to inhibit the physiological response induced by a muscarinic agonist.

Isolated Tissue Bath Studies for Smooth Muscle Contraction

-

Objective: To determine the antagonistic effect of p-F-HHSiD on muscarinic receptor-mediated smooth muscle contraction.

-

Tissues Used: Guinea-pig ileum, guinea-pig oesophageal muscularis mucosae, and guinea-pig trachea.[1][2]

-

Methodology:

-

Tissues are isolated and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The tissues are connected to isometric force transducers to record contractile responses.

-

After an equilibration period, cumulative concentration-response curves are generated for a muscarinic agonist (e.g., acetylcholine, carbachol).

-

The tissues are then incubated with varying concentrations of p-F-HHSiD for a predetermined period (e.g., 60 to 180 minutes) to allow for receptor binding equilibrium.[2]

-

The agonist concentration-response curves are repeated in the presence of the antagonist.

-

The pA2 value is calculated using a Schild plot analysis, which provides a measure of the antagonist's affinity for the receptor.

-

Isolated Cardiac Muscle Preparations

-

Objective: To assess the effect of p-F-HHSiD on M2 muscarinic receptor-mediated cardiac responses.

-

Tissue Used: Guinea-pig atria.[1]

-

Methodology:

-

Isolated guinea-pig atria are mounted in an organ bath.

-

The tissues are stimulated electrically, and the force of contraction (inotropic response) is measured.

-

A muscarinic agonist is added to elicit a negative inotropic response (a decrease in the force of contraction).

-

The ability of p-F-HHSiD to antagonize this agonist-induced negative inotropic effect is quantified to determine its pA2 value at M2 receptors.

-

Endothelial-Dependent Relaxation Assays

-

Objective: To evaluate the antagonistic activity of p-F-HHSiD on M3 muscarinic receptors located on endothelial cells, which mediate vasodilation.

-

Tissues Used: Rat aortic rings, rabbit jugular vein, and canine femoral artery.[1]

-

Methodology:

-

Arterial or venous rings are mounted in organ baths, and their tension is recorded.

-

The vascular rings are pre-contracted with an appropriate agent (e.g., norepinephrine).

-

A muscarinic agonist is then added to induce endothelial-dependent relaxation.

-

The antagonistic effect of p-F-HHSiD on this relaxation response is measured to determine its pA2 value.

-

Signaling Pathways and Mechanism of Action

p-F-HHSiD acts as a competitive antagonist at muscarinic receptors. This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.

Caption: Mechanism of p-F-HHSiD as a competitive antagonist at the M3 muscarinic receptor.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the in vitro characterization of p-F-HHSiD.

Caption: A generalized experimental workflow for determining the pA2 value of p-F-HHSiD.

Conclusion

The in vitro characterization of this compound reveals it to be a potent muscarinic receptor antagonist with a distinct selectivity profile.[3] It exhibits a preference for M3 receptors over M2 receptors, although its affinity for M3 receptors can vary between different tissues.[1][2] This detailed understanding of its in vitro pharmacology is crucial for its application as a research tool and for the development of novel therapeutics targeting the muscarinic acetylcholine receptor system. The data and protocols summarized in this guide provide a solid foundation for further investigation and application of this compound.

References

- 1. The interaction of parafluorohexahydrosiladiphenidol at muscarinic receptors in vitro - PMC [pmc.ncbi.nlm.nih.gov]